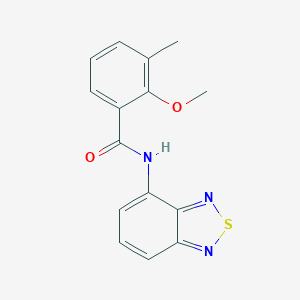![molecular formula C21H27N3O2 B251115 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251115.png)
4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC, which are involved in cancer cell growth and proliferation. Additionally, the compound has been shown to induce DNA damage and cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its potential therapeutic properties in the treatment of cancer. However, there are also limitations to its use. For example, the compound may have off-target effects that could interfere with other cellular processes. Additionally, the compound may have limited solubility in aqueous solutions, which could affect its bioavailability.
Orientations Futures
There are several future directions for research on 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. One direction is to further investigate its mechanism of action and how it interacts with cancer cells. Another direction is to explore its potential therapeutic properties in other diseases, such as neurodegenerative disorders. Additionally, researchers could investigate ways to improve the compound's solubility and bioavailability for use in clinical settings.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic properties in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the compound's potential and to explore its use in other diseases.
Méthodes De Synthèse
The synthesis of 4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 4-isopropoxybenzoyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that the compound has anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C21H27N3O2 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H27N3O2/c1-16(2)26-20-10-4-17(5-11-20)21(25)22-18-6-8-19(9-7-18)24-14-12-23(3)13-15-24/h4-11,16H,12-15H2,1-3H3,(H,22,25) |
Clé InChI |
VBFOMTAOGYMAGZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)
![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B251050.png)
![4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251052.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea](/img/structure/B251054.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B251055.png)
